Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
Description
Historical Context in Azaspiro Compound Research
The exploration of azaspiro compounds began in the mid-20th century, driven by the discovery of naturally occurring spirocyclic alkaloids like histrionicotoxin, which exhibited potent neuropharmacological activity. Early synthetic efforts focused on replicating these complex architectures, but methodologies were limited to multistep sequences involving classical cyclization reactions. For instance, the synthesis of 1-azaspiro[5.5]undecanes in the 1980s required tedious protection-deprotection strategies and yielded low quantities of the desired products.
A turning point emerged in the 2010s with the adoption of annulation strategies, which streamlined the construction of spiro rings. Researchers developed modular routes for 2-azaspiro[3.4]octane using cyclopentane or four-membered ring precursors, significantly reducing purification steps. Concurrently, the introduction of tert-butyl carboxylate protecting groups, as seen in tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, addressed stability issues during synthesis, enabling broader exploration of azaspiro pharmacophores.
Significance in Contemporary Medicinal Chemistry
In modern drug discovery, this compound serves as a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Its spirocyclic core reduces conformational flexibility, minimizing off-target interactions while maintaining bioactivity—a critical advantage over planar aromatic systems. For example, in protein tyrosine phosphatase 2 (SHP2) inhibitor development, azaspiro derivatives preserved essential hydrogen-bonding interactions with the target protein, achieving nanomolar potency in cellular assays.
The compound’s ketone moiety further enables strategic functionalization. Researchers have leveraged this feature to introduce fluorinated groups via copper-catalyzed difluoroalkylation, yielding analogues with enhanced metabolic stability and blood-brain barrier permeability. Such modifications align with broader trends in antibacterial and antitubercular drug design, where azaspiro-containing linezolid analogues demonstrate improved activity against multidrug-resistant pathogens.
Evolution of Research Methodologies
The synthesis of this compound reflects paradigm shifts in organic methodology. Early approaches relied on linear syntheses, but recent advances emphasize tandem catalysis and dearomatization. A notable example is the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides, which constructs the spiro framework in a single step while introducing fluorinated groups.
Table 1: Comparative Analysis of Synthetic Approaches
Computational tools now play a pivotal role in optimizing these reactions. Density functional theory (DFT) studies guide the design of transition states in radical addition-cyclization cascades, minimizing side products. Additionally, high-throughput screening accelerates the identification of optimal reaction conditions, particularly for stereocontrolled spirocycle formation.
Structural Importance in Drug Design Research
The three-dimensional geometry of this compound addresses key challenges in molecular recognition. Its spiro junction imposes a 90° dihedral angle between the two rings, projecting substituents into distinct spatial quadrants—a feature exploited in selective kinase inhibition. Molecular dynamics simulations reveal that this conformation reduces entropy penalties upon binding, enhancing ligand efficiency by up to 40% compared to flexible analogues.
Properties
IUPAC Name |
tert-butyl 3-oxo-7-azaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAJIFUDNIHRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable azaspirodecane precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-oxo-7-azaspiro[4This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate has shown promising results in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects, making them candidates for drug development .
2. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure allows chemists to create complex molecules through various synthetic pathways. For instance, it can be utilized in the synthesis of other heterocyclic compounds, which are crucial in developing new materials or pharmaceuticals .
3. Case Studies
Several studies have explored the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Spirocyclic compounds with tert-butyl carboxylate groups exhibit diverse properties depending on ring size, heteroatom placement, and functional group substitutions. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ring Heteroatoms : Replacement of oxygen with sulfur (e.g., 8-thia derivative in ) increases molecular weight and may alter lipophilicity and metabolic stability.
Physicochemical and Application Differences
- Melting Points : Thia-containing derivatives (e.g., 8-thia compound) exhibit higher melting points (89–90°C) due to enhanced crystallinity from sulfur’s polarizability .
- Purity and Availability : Most spirocyclic tert-butyl carboxylates are available at 95–98% purity, critical for medicinal chemistry applications .
- Pharmaceutical Relevance :
Biological Activity
Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 1793108-63-0) is a synthetic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.34 g/mol
- Boiling Point : Approximately 365 °C (predicted)
- Density : 1.10 g/cm³ (predicted)
- pKa : -0.74 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its spirocyclic structure. This interaction can lead to modulation or inhibition of various biological pathways, making it a valuable compound in pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Protein-Ligand Interactions : Investigations into the binding affinity of this compound with various proteins have shown promising results, indicating potential applications in drug design.
Case Study 1: Antimicrobial Properties
A study conducted by ResearchGate evaluated the antimicrobial activity of various azaspiro compounds, including this compound. The findings indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
In a separate study published in Molecules, researchers investigated the enzyme-inhibitory effects of spirocyclic compounds similar to this compound. The results demonstrated that these compounds could effectively inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane | Spirocyclic | Moderate enzyme inhibition |
| Tert-butyl 1-oxo-7-azaspiro[4.5]decane | Spirocyclic | Antimicrobial properties |
This comparison highlights the distinct biological activities associated with the unique spirocyclic structure of this compound.
Q & A
What are the key considerations for synthesizing tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, and how can diastereomer separation be addressed?
Basic Research Question
The synthesis often involves cyclization reactions using tert-butyl carbamate precursors. A common method includes silica gel chromatography with 80% ethyl acetate/hexanes to isolate products, though this may yield inseparable diastereomeric mixtures (e.g., 83% yield of mixed diastereomers) . To resolve diastereomers, advanced techniques like chiral stationary phase HPLC or enzymatic resolution may be required.
How can X-ray crystallography validate the spirocyclic structure of this compound, and which software is recommended for refinement?
Basic Research Question
Single-crystal X-ray diffraction is critical for confirming spirocyclic geometry. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Proper data collection requires synchrotron radiation or high-intensity lab sources to resolve the spiro center’s stereochemistry .
What oxidation and reduction protocols are suitable for modifying the 2-oxo group in this scaffold?
Basic Research Question
The 2-oxo group can be reduced using lithium aluminum hydride (LiAlH₄) to form a secondary alcohol. For oxidation, potassium permanganate (KMnO₄) under acidic conditions may further functionalize the ring, though competing degradation pathways must be monitored via TLC or LC-MS .
How do researchers reconcile contradictory NMR data for spirocyclic derivatives of this compound?
Advanced Research Question
Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) often arise from dynamic ring puckering or hindered rotation. Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish conformational isomers. Computational modeling (DFT) using the InChI key (e.g., XWLXLEQWTDDMRL-UHFFFAOYSA-N) aids in predicting splitting patterns .
What strategies optimize the synthesis of enantiopure this compound derivatives for medicinal chemistry?
Advanced Research Question
Asymmetric catalysis (e.g., organocatalytic Mannich reactions) or chiral auxiliaries can enforce stereocontrol. For example, tert-butyl 3-amino-1-oxa-7-azaspiro derivatives (97% purity) were synthesized using Boc-protected intermediates, followed by enzymatic resolution with lipases to achieve >99% enantiomeric excess .
How can computational methods predict the biological activity of spirocyclic derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations using the compound’s InChI key can map interactions with targets like kinases or GPCRs. QSAR models trained on spirocyclic libraries (e.g., anti-inflammatory or anticancer activities) guide functionalization at the 3-carboxylic acid position .
What are the stability challenges for this compound under long-term storage, and how are they mitigated?
Basic Research Question
The tert-butyl carbamate group is prone to hydrolysis under acidic or humid conditions. Storage at 2–8°C in anhydrous DMSO or sealed desiccators with molecular sieves preserves integrity. Regular HPLC purity checks (≥95%) are recommended .
How does the spirocyclic scaffold influence pharmacokinetic properties in preclinical studies?
Advanced Research Question
The rigid spiro structure enhances metabolic stability by reducing CYP450-mediated oxidation. However, poor aqueous solubility (logP ~2.5) may limit bioavailability. Prodrug strategies, such as esterification of the carboxylic acid moiety, improve absorption in rodent models .
What safety protocols are essential when handling tert-butyl 2-oxo-7-azaspiro derivatives?
Basic Research Question
Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge risks during powder handling require grounded equipment. Waste must be neutralized with 10% KOH before disposal .
How can tandem reactions (e.g., hydroformylation/aldol condensation) functionalize this scaffold?
Advanced Research Question
Rhodium-catalyzed hydroformylation (e.g., [Rh(acac)(CO)₂] with BIPHEPHOS ligand) introduces aldehyde groups, enabling subsequent aldol cyclization. For example, ethyl 1-hydroxy-6-oxo-spiro[4.5]decane-7-carboxylate was synthesized via this method at 4.7 mmol scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
